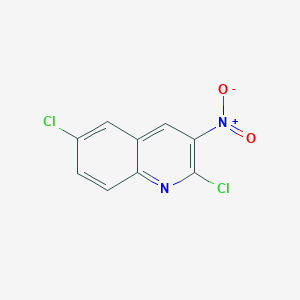
2,6-Dichloro-3-nitroquinoline
Cat. No. B8326416
M. Wt: 243.04 g/mol
InChI Key: DNZXTVFJLWQIRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04444584
Procedure details


2,6-Dichloro-3-nitroquinoline was prepared by heating a mixture of 6-chloro-3-nitroquinoline-1-oxide and phosphorous oxychloride under reflux. The product was isolated as a nearly colourless crystalline solid, mp 190° C. Mass spectrum (m/e): 242 (parent ion; 90%); 196 (100%).
Name
6-chloro-3-nitroquinoline-1-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
196
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N+:8]([O-])=[CH:7][C:6]([N+:13]([O-:15])=[O:14])=[CH:5]2.P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:7]1[C:6]([N+:13]([O-:15])=[O:14])=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([Cl:1])[CH:3]=2)[N:8]=1
|
Inputs


Step One
|
Name
|
6-chloro-3-nitroquinoline-1-oxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C2C=C(C=[N+](C2=CC1)[O-])[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Two
[Compound]
|
Name
|
196
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was isolated as a nearly colourless crystalline solid, mp 190° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC2=CC=C(C=C2C=C1[N+](=O)[O-])Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
